molecular formula C22H24N4O3 B2863742 N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286714-54-2

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2863742
CAS No.: 1286714-54-2
M. Wt: 392.459
InChI Key: DXNYKMQAQOYWLP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Substitution reactions: Introducing the morpholino and phenyl groups onto the pyrazole ring through nucleophilic substitution or coupling reactions.

    Acylation: The final step involves acylating the pyrazole derivative with 2-methoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-20-10-6-5-9-19(20)23-21(27)16-26-15-18(17-7-3-2-4-8-17)22(24-26)25-11-13-29-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYKMQAQOYWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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